(4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Description
This chiral biimidazole derivative features a rigid tetrahydrobiimidazole core substituted with diisobutyl groups at the 4,4'-positions and 3-isopropylphenyl groups at the 1,1'-positions.
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[(4S)-4-(2-methylpropyl)-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4/c1-21(2)15-27-19-35(29-13-9-11-25(17-29)23(5)6)31(33-27)32-34-28(16-22(3)4)20-36(32)30-14-10-12-26(18-30)24(7)8/h9-14,17-18,21-24,27-28H,15-16,19-20H2,1-8H3/t27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYKGXGSCWNDOQ-NSOVKSMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)C)CC(C)C)C4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)C)CC(C)C)C4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-4,4'-Diisobutyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 2374958-80-0
- Molecular Formula : C32H46N4
- Molecular Weight : 486.75 g/mol
- Purity : 98% .
Synthesis
The synthesis of this compound involves multi-step organic reactions typically utilizing imidazole derivatives as precursors. The specific synthetic routes can vary based on the desired purity and yield. Notably, the compound's structure features two isobutyl groups and bis(3-isopropylphenyl) moieties which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biimidazole derivatives. For instance:
- Compounds with similar structures exhibited cytotoxic effects against various cancer cell lines including colon and prostate cancer cells. The IC50 values ranged from 64.2 µM to 86.3 µM for metastatic colon cancer SW620 cells .
- Additionally, selectivity indices indicate a favorable profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- It demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .
- The bactericidal nature was confirmed with MBC/MIC ratios indicating effective killing at lower concentrations .
While specific mechanisms for this compound are still under investigation:
- It is hypothesized that the imidazole core may interact with biological targets such as enzymes or receptors involved in cell proliferation or microbial resistance mechanisms.
Case Studies
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | SW620 (Colon Cancer) | 64.2 | Cytotoxic |
| Study 2 | PC3 (Prostate Cancer) | 70.2 | Cytotoxic |
| Study 3 | S. aureus ATCC 6538 | 62.5 | Antimicrobial |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Structural Variations
The compound’s structural analogues differ primarily in substituents at the 4,4'- (alkyl groups) and 1,1'- (aryl groups) positions. Key examples include:
Key Observations :
Physicochemical and Pharmacological Properties
Solubility and Stability
- The target compound’s 3-isopropylphenyl groups improve solubility in organic solvents (e.g., toluene, ethanol) compared to analogues with polar substituents like trifluoromethyl groups .
- Dicyclohexyl-substituted analogues exhibit higher melting points (>200°C) due to increased rigidity, as noted in .
Bioactivity and Target Interactions
- Compounds with similar biimidazole cores (Tanimoto index >0.75) show clustered bioactivity profiles, particularly in apoptosis pathways. For example, caspase-3 activation was observed in analogues with trifluoromethylphenyl groups .
- The target compound’s 3-isopropylphenyl groups may favor interactions with hydrophobic protein pockets, though specific bioactivity data require further validation .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (Morgan fingerprints), the target compound shares >70% similarity with diisopropyl- and dicyclohexyl-substituted analogues, but <60% with diphenyl derivatives. This highlights the critical role of aryl substituents in modulating molecular recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
